N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine typically involves the protection of the amino group of L-valine with the tert-butyloxycarbonyl group. This can be achieved by reacting L-valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butyloxycarbonyl group into the amino acid . This method allows for efficient and scalable production with high yields.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Aluminum chloride for selective cleavage.
Major Products Formed
The major product formed from the deprotection reaction is the free amine, which can then be used for further peptide synthesis or other chemical transformations .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions . This selective protection allows for the synthesis of peptides and other compounds without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(tert-Butoxycarbonyl)-L-valyl-2-methylalanine is unique due to its specific application in peptide synthesis. The Boc group provides stability and ease of removal, making it an ideal protecting group for amino acids. Compared to other similar compounds, it offers a balance of stability and reactivity that is particularly useful in the synthesis of complex peptides and proteins.
Properties
CAS No. |
66449-57-8 |
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Molecular Formula |
C14H26N2O5 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)9(15-12(20)21-13(3,4)5)10(17)16-14(6,7)11(18)19/h8-9H,1-7H3,(H,15,20)(H,16,17)(H,18,19)/t9-/m0/s1 |
InChI Key |
FKTNYLPNEDBSBY-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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